Mertiatide

Description

Properties

CAS No. |

66516-09-4 |

|---|---|

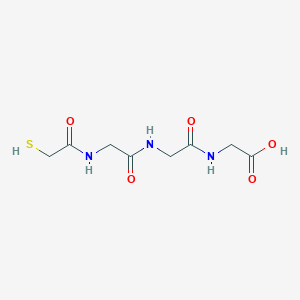

Molecular Formula |

C8H13N3O5S |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |

InChI Key |

RXACEEPNTRHYBQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |

Key on ui application |

MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. |

boiling_point |

792.3ºC at 760 mmHg |

melting_point |

N/A |

Other CAS No. |

66516-09-4 |

sequence |

deamino-Ncy-Gly-Gly-Gly-OH |

source |

Synthetic |

storage |

-20°C |

Synonyms |

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Renal Disposition of Technetium-99m Mertiatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Technetium-99m Mertiatide (Tc-99m MAG3) is a cornerstone radiopharmaceutical for dynamic renal scintigraphy, offering critical insights into renal function. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the intricate molecular processes governing its transit through the kidneys. We delve into the quantitative pharmacokinetics, detail the experimental protocols for its characterization, and present visual workflows and signaling pathways to elucidate its renal handling.

Introduction

Technetium-99m this compound, a coordination complex of technetium-99m with mercaptoacetyltriglycine, is the preferred radiotracer for evaluating effective renal plasma flow (ERPF). Its rapid renal clearance, primarily via active tubular secretion, provides a robust method for assessing renal function, diagnosing urinary tract obstructions, and monitoring kidney transplants.[1][2] Understanding the precise mechanism of its renal disposition is paramount for accurate interpretation of clinical data and for the development of novel renal imaging agents.

Mechanism of Renal Handling

The renal clearance of Tc-99m this compound is a multi-step process involving both glomerular filtration and, more significantly, active tubular secretion by the proximal tubules.[2][3][4] This dual mechanism contributes to its high renal extraction efficiency.[1]

Plasma Protein Binding

Upon intravenous administration, Tc-99m this compound extensively binds to plasma proteins, primarily albumin.[3][4][5] This binding is reversible, and approximately 89% of the tracer is bound in individuals with normal renal function.[3][6] In patients with renal impairment, this binding is slightly reduced to around 78%.[3][4] The unbound fraction is available for renal clearance.

Glomerular Filtration

A minor portion of the unbound Tc-99m this compound is cleared from the blood via glomerular filtration.[3][7]

Active Tubular Secretion

The predominant pathway for Tc-99m this compound excretion is active transport into the tubular lumen by the epithelial cells of the proximal tubules.[1][2] This process involves a series of transporters on both the basolateral and apical membranes of these cells.

-

Basolateral Uptake: The initial step is the uptake of Tc-99m this compound from the peritubular capillaries into the proximal tubule cells. This is mediated by the organic anion transporters OAT1 and OAT3.[8][9]

-

Apical Efflux: Following intracellular transit, Tc-99m this compound is secreted into the tubular fluid across the apical membrane. This efflux is facilitated by the multidrug resistance-associated proteins MRP2 and MRP4, which are ATP-binding cassette (ABC) transporters.[8] Studies have indicated that the affinity of MRP4 for Tc-99m this compound is higher than that of MRP2.[8]

Quantitative Pharmacokinetics

The pharmacokinetic profile of Tc-99m this compound is characterized by rapid blood clearance and high renal extraction.

| Parameter | Healthy Subjects | Subjects with Renal Impairment | Citation(s) |

| Plasma Protein Binding | ~89% | ~78% | [3][4][6] |

| Plasma Clearance | ~0.3 L/min | ~0.03 L/min | [3][4][6] |

| Urinary Excretion (3 hours) | ~90% of dose | ~21.3% of dose | [3][4][6] |

| First Pass Extraction Fraction | ~40-50% | Not specified | [10][11] |

Experimental Protocols

Dynamic Renal Scintigraphy with Tc-99m this compound

This protocol outlines the standard procedure for clinical assessment of renal function using Tc-99m this compound.

4.1.1. Patient Preparation

-

Hydration: Patients should be well-hydrated to ensure adequate urine flow. Oral hydration with 24oz of water 1-2 hours prior to the study is recommended.[6] For pediatric patients or those unable to hydrate orally, intravenous hydration with normal saline may be administered.[1]

-

Voiding: The patient should void immediately before the study begins to minimize bladder activity in the field of view.[6]

-

Catheterization: Catheterization may be necessary for pediatric patients unable to void on command or in patients with certain urinary tract abnormalities.[1][10]

4.1.2. Radiopharmaceutical Administration

-

Dose: The suggested adult dose ranges from 185 MBq (5 mCi) to 370 MBq (10 mCi).[4] Pediatric doses are adjusted based on body weight, typically 2.6 to 5.2 MBq/kg (70 to 140 µCi/kg), with a minimum dose of 37 MBq (1 mCi).[4]

-

Administration: The dose is administered as an intravenous bolus injection, followed by a saline flush.[1]

4.1.3. Image Acquisition

-

Instrumentation: A large field-of-view gamma camera equipped with a low-energy, high-resolution, parallel-hole collimator is used.[6]

-

Patient Positioning: The patient is positioned supine with the camera placed posteriorly to include both kidneys and the bladder in the field of view.[1][6]

-

Acquisition Protocol:

-

Flow Phase: Dynamic images are acquired immediately upon injection at a rate of 1-3 seconds per frame for the first 1-3 minutes to assess renal perfusion.[4][6]

-

Function Phase: Subsequent dynamic images are acquired at a slower frame rate (e.g., 10-60 seconds per frame) for 20-30 minutes to evaluate tracer uptake, parenchymal transit, and excretion.[4][6]

-

Diuretic Challenge (optional): If obstruction is suspected, a diuretic such as furosemide may be administered intravenously during the study to assess its effect on tracer washout.[5]

-

Post-void Imaging: A static image of the bladder area is typically acquired after the patient voids at the end of the study to assess residual activity.[6]

-

4.1.4. Data Analysis

-

Regions of Interest (ROIs): ROIs are drawn around each kidney and a background region (e.g., sub-renal or perirenal area). An additional ROI may be placed over the aorta or heart to generate a blood-pool curve.[6]

-

Renogram Curves: Time-activity curves (renograms) are generated for each kidney from the ROI data. These curves depict the three phases of renal handling: perfusion, cortical uptake, and excretion.

-

Quantitative Parameters:

-

Differential Renal Function: The relative contribution of each kidney to total renal function is calculated from the initial uptake phase of the renogram.

-

Time to Peak (Tmax): The time at which the maximum activity is reached in the kidney.

-

Half-Time to Excretion (T1/2): The time it takes for the renal activity to decrease to 50% of its peak value.

-

MAG3 Clearance: Can be calculated using camera-based methods that correlate the renal uptake of the tracer with plasma clearance values obtained from blood samples.[12]

-

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol provides a general framework for determining the plasma protein binding of Tc-99m this compound.

-

Materials:

-

Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.[13]

-

Dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa).[14]

-

Human plasma.

-

Phosphate-buffered saline (PBS), pH 7.4.[14]

-

Tc-99m this compound.

-

Incubator with shaking capabilities.

-

Gamma counter.

-

-

Procedure:

-

Prepare a solution of Tc-99m this compound in human plasma at a known concentration.

-

Load the plasma sample containing Tc-99m this compound into one chamber of the dialysis unit and an equal volume of PBS into the opposing chamber, separated by the dialysis membrane.

-

Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4 hours for RED devices).[13]

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Measure the radioactivity in each aliquot using a gamma counter.

-

-

Calculations:

-

The fraction of unbound drug (fu) is calculated as the ratio of the radioactivity concentration in the buffer chamber to the radioactivity concentration in the plasma chamber at equilibrium.

-

The percentage of protein binding is calculated as (1 - fu) x 100.

-

In Vitro Transporter Assay (Xenopus laevis Oocytes)

This protocol describes a method to study the interaction of Tc-99m this compound with specific transporters expressed in Xenopus laevis oocytes.

-

Oocyte Preparation:

-

Uptake/Efflux Assay:

-

Uptake:

-

Pre-incubate the oocytes in a suitable buffer.

-

Initiate the uptake by transferring the oocytes to a buffer containing Tc-99m this compound at a known concentration.

-

After a defined incubation period, wash the oocytes with ice-cold buffer to stop the uptake.

-

Lyse the oocytes and measure the intracellular radioactivity using a gamma counter.

-

-

Efflux:

-

Load the oocytes with Tc-99m this compound by pre-incubation.

-

Initiate the efflux by transferring the oocytes to a fresh, tracer-free buffer.

-

At various time points, collect the buffer and measure the radioactivity released from the oocytes.

-

At the end of the experiment, lyse the oocytes and measure the remaining intracellular radioactivity.

-

-

-

Data Analysis:

Visualizations

Signaling Pathways and Workflows

Caption: Renal handling of Tc-99m this compound in the proximal tubule.

Caption: Experimental workflow for characterizing Tc-99m this compound.

Conclusion

The mechanism of action of Technetium-99m this compound is a well-characterized process involving reversible plasma protein binding, minor glomerular filtration, and predominant active tubular secretion via OAT1/3 and MRP2/4 transporters. This detailed understanding of its renal handling is crucial for the accurate clinical interpretation of renal scintigraphy data and serves as a foundation for the development of future renal radiopharmaceuticals. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such agents.

References

- 1. radiology.wisc.edu [radiology.wisc.edu]

- 2. Measuring technetium-99m-MAG3 clearance with an improved camera-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Procedure guidelines for dynamic renal scintigraphy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auajournals.org [auajournals.org]

- 5. radiopaedia.org [radiopaedia.org]

- 6. apps.ausrad.com [apps.ausrad.com]

- 7. eanm.org [eanm.org]

- 8. researchgate.net [researchgate.net]

- 9. Drugs interacting with organic anion transporter-1 affect uptake of Tc-99m-mercaptoacetyl-triglycine (MAG3) in the human kidney: therapeutic drug interaction in Tc-99m-MAG3 diagnosis of renal function and possible application of Tc-99m-MAG3 for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medfordradiology.com [medfordradiology.com]

- 11. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajronline.org [ajronline.org]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Transport mechanism and affinity of [99mTc]Tc-mercaptoacetyltriglycine ([99mTc]MAG3) on the apical membrane of renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mertiatide (99mTc-MAG3): A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m Mertiatide (99mTc-MAG3), a radiopharmaceutical agent, is a cornerstone in renal functional imaging. Its utility in clinical and preclinical settings stems from its rapid renal clearance, primarily via tubular secretion, providing a detailed assessment of renal plasma flow and function. This in-depth technical guide offers a comprehensive overview of the pharmacokinetics and biodistribution of 99mTc-MAG3 in commonly used animal models. The following sections detail quantitative pharmacokinetic parameters, biodistribution data, and standardized experimental protocols to aid researchers in the design and interpretation of their studies.

Pharmacokinetics of 99mTc-MAG3 in Animal Models

The pharmacokinetic profile of 99mTc-MAG3 is characterized by rapid clearance from the blood, primarily through renal tubular secretion. While exhibiting higher plasma protein binding compared to older renal imaging agents, this binding is reversible, allowing for efficient extraction by the kidneys.[1] The following tables summarize key pharmacokinetic parameters reported in various animal models.

Data Presentation: Pharmacokinetic Parameters of 99mTc-MAG3

Table 1: 99mTc-MAG3 Clearance Rates in Various Animal Models

| Animal Model | Clearance Rate (ml/min/100g) | Notes | Reference |

| Rat | 2.84 | Compared to 2.17 for OIH and 1.29 for iothalamate.[2] | [2] |

Table 2: Comparative Pharmacokinetic Parameters in Humans (for reference)

| Parameter | Value | Unit | Reference |

| Volume of Distribution (Central Compartment) | 3.8 ± 0.7 | L | [3] |

| Volume of Distribution (Steady State) | 6.7 ± 1.0 | L | [3] |

| Distribution Half-life (t½α) | 0.07 ± 0.02 | h | [3] |

| Elimination Half-life (t½β) | 0.49 ± 0.15 | h | [3] |

| Mean Residence Time (MRT) | 0.60 ± 0.17 | h | [3] |

| Clearance | 208 ± 57 | (ml/min)/1.73 m² | [3] |

Biodistribution of 99mTc-MAG3 in Animal Models

The biodistribution of 99mTc-MAG3 is predominantly characterized by high and rapid uptake in the kidneys, followed by excretion into the bladder.[4] Minor accumulation can be observed in the liver and intestines, which is considered a secondary route of elimination.[4] The following table presents biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation: Biodistribution of 99mTc-MAG3 in Rodent Models

Table 3: Biodistribution of 99mTc-MAG3 in Rats (%ID/g)

| Organ | 2 min | 5 min | 10 min | 15 min | Reference |

| Blood | - | - | - | - | [5] |

| Kidneys | - | Peak Accumulation | - | - | [5] |

| Liver | - | - | - | - | - |

| Spleen | - | - | - | - | - |

| Lungs | - | - | - | - | - |

| Heart | - | - | - | - | - |

| Muscle | - | - | - | - | - |

| Bone | - | - | - | - | - |

| Brain | - | - | - | - | - |

Note: Specific %ID/g values at these time points were not available in the searched literature. The table indicates the trend of peak accumulation in the kidneys at 5 minutes as reported in a study with bucolome loading.[5]

Table 4: Biodistribution of 99mTc-MAG3-cMORF in Swiss Mice (%ID/g)

| Organ/Tissue | 30 min | 1 hour | 4 hours |

| Blood | 1.88 ± 0.17 | 1.01 ± 0.11 | 0.28 ± 0.03 |

| Heart | 0.48 ± 0.05 | 0.24 ± 0.03 | 0.08 ± 0.01 |

| Lungs | 0.75 ± 0.08 | 0.41 ± 0.05 | 0.12 ± 0.01 |

| Liver | 1.02 ± 0.11 | 0.89 ± 0.10 | 0.55 ± 0.06 |

| Spleen | 0.28 ± 0.03 | 0.19 ± 0.02 | 0.11 ± 0.01 |

| Kidneys | 20.15 ± 2.21 | 15.23 ± 1.67 | 3.45 ± 0.38 |

| Stomach | 0.33 ± 0.04 | 0.25 ± 0.03 | 0.18 ± 0.02 |

| Intestine | 2.11 ± 0.23 | 3.56 ± 0.39 | 4.12 ± 0.45 |

| Muscle | 0.35 ± 0.04 | 0.21 ± 0.02 | 0.09 ± 0.01 |

| Bone | 0.55 ± 0.06 | 0.42 ± 0.05 | 0.21 ± 0.02 |

This table is adapted from a study using a modified this compound compound (cMORF conjugate) and may not represent the exact biodistribution of standard 99mTc-MAG3.[6]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible pharmacokinetic and biodistribution studies. This section outlines key experimental protocols.

Experimental Workflow for a Typical 99mTc-MAG3 Pharmacokinetic and Biodistribution Study

Caption: Experimental workflow for 99mTc-MAG3 pharmacokinetic and biodistribution studies.

Detailed Methodologies

1. Animal Models

-

Species: Wistar or Sprague-Dawley rats, BALB/c or Swiss mice are commonly used.[5][7]

-

Health Status: Animals should be healthy and free of any condition that could affect renal function.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.[8]

2. Radiopharmaceutical Preparation

-

99mTc-MAG3 is typically prepared from a commercially available kit according to the manufacturer's instructions.

-

The final preparation should have a radiochemical purity of at least 90%.[1]

3. Administration

-

Route: Intravenous (IV) injection is the standard route of administration, typically via the tail vein in rodents.[5]

-

Dose: The injected activity should be accurately measured using a dose calibrator. The volume should not exceed 0.5 ml for rats and 0.3 ml for mice.[8]

4. Pharmacokinetic Study

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-injection (e.g., 2, 5, 10, 15, 30, 60 minutes).

-

Sample Processing: Plasma is separated by centrifugation.

-

Radioactivity Measurement: The radioactivity in plasma samples is measured using a gamma counter.

-

Data Analysis: Plasma concentration-time data is used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate compartmental models.[3]

5. Biodistribution Study

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours).[9]

-

Organ Harvesting: Organs of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, brain, stomach, intestines, and bladder) are excised, blotted dry, and weighed.[7]

-

Radioactivity Measurement: The radioactivity in each organ is measured in a gamma counter.

-

Calculation of %ID/g: The percentage of the injected dose per gram of tissue is calculated using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total counts per minute injected) x 100

Plasma Protein Binding Assay (In Vitro)

Understanding the extent of plasma protein binding is crucial for interpreting pharmacokinetic data.

Caption: Workflow for in vitro plasma protein binding assay of 99mTc-MAG3.

Protocol:

-

Preparation: Obtain plasma from the animal species of interest.

-

Incubation: Add a known concentration of 99mTc-MAG3 to the plasma and incubate at 37°C to allow for binding to reach equilibrium.

-

Separation: Separate the protein-bound fraction from the free fraction using methods like ultrafiltration or equilibrium dialysis.[5][10]

-

Quantification: Measure the radioactivity in both the free (filtrate/dialysate) and bound (retentate) fractions using a gamma counter.

-

Calculation: The percentage of protein binding is calculated as: % Binding = [Radioactivity (bound) / (Radioactivity (bound) + Radioactivity (free))] x 100

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and biodistribution properties of 99mTc-MAG3 in key animal models. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of nuclear medicine, pharmacology, and drug development. Adherence to standardized methodologies is paramount for generating high-quality, reproducible data that can be confidently translated to clinical applications. Further research is warranted to expand the comprehensive pharmacokinetic and biodistribution database for 99mTc-MAG3 across a wider range of animal models and physiological conditions.

References

- 1. eanm.org [eanm.org]

- 2. researchgate.net [researchgate.net]

- 3. Radiopharmacokinetics, renal clearance and dosimetry of 99mTc-MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The phase I study of 99mTc-MAG3 injection, a dynamic renal imaging agent--evaluation of its safety and biodistribution in normal volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kawai.w3.kanazawa-u.ac.jp [kawai.w3.kanazawa-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

A Technical Guide to the Renal Clearance Pathways of 99mTc-MAG3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the renal clearance pathways of Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3), a key radiopharmaceutical for dynamic renal scintigraphy. The document outlines the mechanisms of its excretion, the transporters involved, quantitative clearance data, and detailed experimental protocols for its study.

Core Principles of 99mTc-MAG3 Renal Clearance

99mTc-MAG3 is primarily cleared from the body by the kidneys, with the dominant mechanism being active tubular secretion, which accounts for approximately 97% of its uptake[1]. A smaller fraction is eliminated through glomerular filtration[1][2]. This efficient tubular extraction results in high-quality renal images, even in patients with impaired renal function[2][3]. The biological half-life of 99mTc-MAG3 is approximately 4 hours[1]. While predominantly cleared by the kidneys, minimal hepatobiliary excretion has been observed, though it typically does not adversely affect diagnostic analysis[4][5][6].

Quantitative Data on 99mTc-MAG3 Pharmacokinetics and Renal Clearance

The following tables summarize key quantitative parameters related to the pharmacokinetics and renal clearance of 99mTc-MAG3 from various studies.

Table 1: Pharmacokinetic Parameters of 99mTc-MAG3 in Humans

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | ~80% | Human | [7] |

| 32% | Rat | [7][8] | |

| Clearance | 208 ± 57 (mL/min)/1.73 m² | Human | [9] |

| 193 ± 59 (mL/min)/m² (single sample method) | Human | [9] | |

| 321 ± 69 mL/min/1.73 m² (camera-based) | Human | [10] | |

| Volume of Distribution (central compartment) | 3.8 ± 0.7 L | Human | [9] |

| Volume of Distribution (steady state) | 6.7 ± 1.0 L | Human | [9] |

| Mean Residence Time | 0.60 ± 0.17 h | Human | [9] |

| T1/2 alpha | 0.07 ± 0.02 h⁻¹ | Human | [9] |

| T1/2 beta | 0.49 ± 0.15 h⁻¹ | Human | [9] |

Table 2: Comparison of Renal Handling of 99mTc-MAG3 and Other Renal Agents in Rats

| Parameter | 99mTc-MAG3 | o-iodohippurate (OIH) | Inulin | Reference |

| Ratio of Ultrafiltrate to Plasma Activity | 0.23 | 0.68 | 1.04 | [7][8][11][12][13] |

| Plasma Protein Binding | 80 ± 1.5% | 32 ± 2% | - | [7][8][11][12][13] |

| Filtered Amount (mL/min/g kidney weight) | 0.26 | 0.87 | - | [7][8][11][12][13] |

| Secreted Amount (mL/min/g kidney weight) | 2.01 | 2.38 | - | [7][8][11][12][13] |

Molecular Mechanisms of Renal Transport

The renal clearance of 99mTc-MAG3 is a multi-step process involving specific transporters on the basolateral and apical membranes of the proximal tubule cells.

Basolateral Uptake

The initial step in tubular secretion is the uptake of 99mTc-MAG3 from the peritubular capillaries into the proximal tubule cells. This process is mediated by organic anion transporters (OATs) located on the basolateral membrane. Specifically, 99mTc-MAG3 is a substrate for OAT1 and OAT3[14][15]. The transport activity is reportedly higher for OAT1 than for OAT3[16][17]. Competitive inhibition studies with p-aminohippurate (PAH) and probenecid, known OAT inhibitors, have demonstrated a significant reduction in 99mTc-MAG3 clearance, confirming the involvement of these transporters[16][17][18][19].

Apical Efflux

Following its uptake into the proximal tubule cells, 99mTc-MAG3 is secreted into the tubular lumen across the apical membrane. This efflux is an active, ATP-dependent process mediated by multidrug resistance-associated proteins (MRPs). In vitro studies using vesicles expressing specific transporters have identified MRP2 and MRP4 as the key players in the apical transport of 99mTc-MAG3[14][20]. The affinity of 99mTc-MAG3 is higher for MRP4 than for MRP2[14][20].

Renal tubular secretion pathway of 99mTc-MAG3.

Experimental Protocols for Studying 99mTc-MAG3 Renal Clearance

A variety of in vivo and in vitro experimental methods are employed to investigate the renal clearance of 99mTc-MAG3.

In Vivo Studies in Humans

Dynamic Renal Scintigraphy (Renography)

-

Objective: To visually and quantitatively assess renal perfusion, tubular function, and drainage.

-

Protocol:

-

The patient is hydrated by drinking water prior to the study[21].

-

An intravenous bolus of 99mTc-MAG3 is administered[21]. The typical adult dose is around 296 MBq (8 mCi)[1].

-

Dynamic images are acquired using a gamma camera positioned over the kidneys. Imaging typically begins immediately after injection and continues for 25-30 minutes[1][21].

-

Time-activity curves (renograms) are generated for each kidney from regions of interest (ROIs) drawn around the renal parenchyma[22].

-

-

Data Analysis: The renogram provides information on the rate of uptake (reflecting tubular function) and the rate of excretion (reflecting drainage). Parameters such as time to peak activity and half-time of parenchymal activity are calculated[23].

Camera-Based Clearance Measurement

-

Objective: To determine the renal clearance of 99mTc-MAG3 without the need for blood or urine sampling.

-

Protocol:

-

A standard dynamic renal scintigraphy study is performed as described above.

-

The percentage of the injected dose that accumulates in the kidneys is determined at a specific time interval, typically 1-2.5 minutes post-injection[24][25].

-

This uptake value is then used in a regression equation to calculate the clearance, often normalized to body surface area[24][25].

-

-

Key Advantage: This method is non-invasive and can be easily integrated into a routine clinical renal scan[22][26].

Plasma Sample-Based Clearance Measurement

-

Objective: To determine 99mTc-MAG3 clearance by measuring its disappearance from the plasma.

-

Protocol:

-

An intravenous dose of 99mTc-MAG3 is administered.

-

Multiple blood samples are drawn at various time points after injection (e.g., 2, 5, 10, 17, 25, 30 minutes)[27].

-

The radioactivity in the plasma samples is measured.

-

A plasma clearance curve is generated, and the clearance is calculated using a two-exponential model[28]. Simplified methods using one or two blood samples have also been developed[9][28].

-

-

Note: This method is considered more accurate than camera-based methods but is more invasive[26].

Workflow of in vivo human studies for 99mTc-MAG3 clearance.

In Vivo Studies in Animals

Micropuncture Experiments in Rats

-

Objective: To directly measure glomerular filtration and tubular secretion of 99mTc-MAG3.

-

Protocol:

-

Male Wistar rats with surface glomeruli are anesthetized[8].

-

A constant infusion of 99mTc-MAG3, a glomerular filtration marker (e.g., [3H]inulin), and a tubular secretion marker (e.g., [125I]hippurate) is administered[7][8][11][12][13].

-

Micropipettes are used to collect fluid from Bowman's space of superficial glomeruli, as well as from proximal and distal tubules[7][8][11][12][13].

-

The radioactivity of the collected tubular fluid and arterial plasma samples is measured[7][8][11][12][13].

-

-

Data Analysis: The ratio of the radioactivity in the ultrafiltrate from Bowman's space to that in the plasma provides a direct measure of the fraction of 99mTc-MAG3 that is filtered. Analysis of fluid from different parts of the nephron reveals the extent of tubular secretion[7][8][11][12][13].

Studies in Transporter-Deficient Animal Models

-

Objective: To identify the specific transporters involved in 99mTc-MAG3 clearance.

-

Protocol:

-

Normal and transporter-deficient animals (e.g., MRP2-deficient Eisai hyperbilirubinuria rats) are used[14][20].

-

Dynamic imaging studies (e.g., SPECT) are performed after the administration of 99mTc-MAG3[14][20].

-

In some experiments, transporter inhibitors (e.g., MK-571 for MRPs) are administered to block the function of specific transporters[14][20].

-

-

Data Analysis: Differences in the renal clearance and distribution of 99mTc-MAG3 between normal and transporter-deficient animals, or in the presence and absence of inhibitors, indicate the role of the specific transporter.

In Vitro Studies

Vesicle Transport Assays

-

Objective: To investigate the interaction of 99mTc-MAG3 with specific transporters in a cell-free system.

-

Protocol:

-

Data Analysis: ATP-dependent uptake of 99mTc-MAG3 into the vesicles confirms that it is a substrate for the expressed transporter. Kinetic parameters such as Km and Vmax can be determined[14][20].

Uptake Studies in Transporter-Expressing Cells

-

Objective: To confirm the role of specific transporters in the cellular uptake of 99mTc-MAG3.

-

Protocol:

-

Data Analysis: Increased uptake of 99mTc-MAG3 in the transporter-expressing cells compared to control cells indicates that it is a substrate for that transporter[16][17].

Overview of preclinical experimental approaches.

Conclusion

The renal clearance of 99mTc-MAG3 is a well-characterized process dominated by active tubular secretion via OAT1/3 on the basolateral membrane and MRP2/4 on the apical membrane of proximal tubule cells. A variety of robust in vivo and in vitro experimental techniques are available to study its renal handling. This comprehensive understanding of its clearance pathways is fundamental for its clinical application in the assessment of renal function and for its use as a reference compound in the development of new renal drugs.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Assessment of Individual Renal Function Using 99mTc-MAG3 Renography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Factors affecting the hepatobiliary excretion of 99mTc-MAG3: its clinical significance in routine renography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tech.snmjournals.org [tech.snmjournals.org]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. Glomerular filtration and tubular secretion of MAG-3 in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Radiopharmacokinetics, renal clearance and dosimetry of 99mTc-MAG3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajronline.org [ajronline.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Glomerular filtration and tubular secretion of MAG-3 in the rat kidney. | Semantic Scholar [semanticscholar.org]

- 13. Glomerular filtration and tubular secretion of MAG-3 in the rat kidney (Journal Article) | OSTI.GOV [osti.gov]

- 14. Transport mechanism and affinity of [99mTc]Tc-mercaptoacetyltriglycine ([99mTc]MAG3) on the apical membrane of renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drugs interacting with organic anion transporter-1 affect uptake of Tc-99m-mercaptoacetyl-triglycine (MAG3) in the human kidney: therapeutic drug interaction in Tc-99m-MAG3 diagnosis of renal function and possible application of Tc-99m-MAG3 for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 18. Pharmacokinetics of technetium-99m-MAG3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drugs interacting with organic anion transporter-1 affect uptake of Tc-99m-mercaptoacetyl-triglycine (MAG3) in the human kidney: Therapeutic drug interaction in Tc-99m-MAG3 diagnosis of renal function and possible application of Tc-99m-MAG3 for drug development (Journal Article) | ETDEWEB [osti.gov]

- 20. HUMANGGP:000543 - FACTA Search [nactem.ac.uk]

- 21. apps.ausrad.com [apps.ausrad.com]

- 22. Evaluation of renal function from 99mTc-MAG3 renography without blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Technetium-99m-MAG3 renal studies: normal range and reproducibility of physiologic parameters as a function of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ajronline.org [ajronline.org]

- 26. Radionuclides in Nephrourology, Part 1: Radiopharmaceuticals, Quality Control, and Quantitative Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jnm.snmjournals.org [jnm.snmjournals.org]

- 28. Estimation of technetium-99m-MAG3 plasma clearance in adults from one or two blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mertiatide for Glomerular Filtration Rate Estimation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Technetium-99m Mertiatide (⁹⁹ᵐTc-MAG3) is a radiopharmaceutical agent widely recognized for its utility in dynamic renal scintigraphy. Its primary value lies in providing excellent-quality renal images and assessing effective renal plasma flow (ERPF) due to its rapid and efficient extraction by the renal tubules.[1][2] While not a direct measure of glomerular filtration rate (GFR), its clearance characteristics allow for a reliable estimation of GFR. This is particularly valuable in patients with impaired renal function where other agents may provide suboptimal results.[1] This guide provides a comprehensive overview of the principles, protocols, and quantitative data supporting the use of this compound for GFR estimation, intended for professionals in research and drug development.

Physiological Principles of this compound Renal Handling

The utility of ⁹⁹ᵐTc-MAG3 in renal function assessment is dictated by its specific mechanism of renal clearance. After intravenous injection, this compound is highly protein-bound and is cleared from the blood primarily through active tubular secretion by the proximal tubules, with up to 90-97% of its excretion occurring via this pathway.[1][3][4] A minor component, typically less than 5%, is cleared by glomerular filtration.[5] This dominant tubular secretion mechanism means that the clearance of this compound is a strong indicator of Effective Renal Plasma Flow (ERPF).

The estimation of GFR from an ERPF agent is based on the physiological relationship defined by the filtration fraction (FF):

FF = GFR / ERPF

In most chronic renal diseases, the filtration fraction remains relatively stable, often around 20%.[6] This stability allows for the derivation of a GFR value (dGFR) by dividing the measured ERPF by a factor of five.[6] However, it is critical to note that this relationship may not hold true in conditions where the filtration fraction is altered, such as acute renal failure or transplant rejection, potentially leading to inaccurate GFR estimations.[6]

Experimental Protocols for GFR Estimation

The most common method for estimating GFR with this compound is the non-invasive camera-based technique, which does not require blood or urine sampling.[7]

Patient Preparation

-

Hydration: Adequate hydration is crucial for ensuring a good urine flow rate (ideally >1 mL/min). Patients should be instructed to drink approximately 300 to 500 mL (or 32 ounces) of water, starting 1-2 hours before the study.[3]

-

Voiding: The patient should empty their bladder immediately before the imaging procedure begins to prevent bladder activity from obscuring the kidneys.[3]

-

Medical History: Note any recent administration of radiographic contrast agents, as these may interfere with kidney function. If contrast has been used, the scan should be deferred for 24 hours.[3]

Radiopharmaceutical Administration

-

Dose: An intravenous bolus injection of 1–10 mCi (37–370 MBq) of ⁹⁹ᵐTc-MAG3 is administered. The pediatric dose is typically 0.15 mCi/kg.[5]

-

Injection: The injection should be a rapid bolus to ensure accurate assessment of the initial perfusion phase.

Data Acquisition

-

Equipment: A large field-of-view gamma camera equipped with a low-energy, general-purpose collimator.

-

Patient Positioning: The patient is positioned supine with the camera detector placed posteriorly to view both kidneys.

-

Imaging Sequence:

Data Processing and Analysis

-

Region of Interest (ROI) Definition:

-

ROIs are drawn manually or using a semi-automated method around the cortex of each kidney.[8]

-

A background ROI is drawn, typically between or below the kidneys, to correct for non-renal radioactivity.

-

-

Time-Activity Curve (TAC) Generation: The computer generates TACs (renograms) for each kidney and the background ROI from the dynamic image sequence.

-

Clearance Calculation: The GFR is estimated from the ERPF, which is calculated by the system software. The calculation is based on the rate of uptake of the tracer by the kidneys from the blood, corrected for background activity and the injected dose. Various validated software packages are available for this camera-based clearance measurement.[7]

Quantitative Data and Performance

The reliability of this compound-derived GFR is assessed by comparing it to gold-standard methods and evaluating its reproducibility. The data consistently show a strong correlation and high reproducibility, making it a robust tool for monitoring renal function.

Table 1: Performance of this compound (MAG3)-Based GFR Estimation

| Comparison Metric | Method 1 | Method 2 | Correlation (r) | Key Finding | Reference |

| Correlation | dGFR from MAG3 | 24-hr Creatinine Clearance | 0.97 | Strong agreement between derived GFR and a standard clinical measure. | [6] |

| Reproducibility | Camera-Based MAG3 Clearance (Test 1) | Camera-Based MAG3 Clearance (Test 2) | 0.965 | Demonstrates very high reproducibility and reliability for monitoring changes. | [7] |

| Method Reliability | MAG3 Clearance (Semi-Automated ROI) | MAG3 Clearance (Manual ROI) | 0.968 | Semi-automated ROI definition improves consistency with high accuracy. | [8] |

For context, the reproducibility of this compound clearance is significantly higher than that of 24-hour creatinine clearance, which had a Pearson correlation of only 0.729 in a head-to-head comparison study.[7] This suggests that this compound clearance is superior for monitoring changes in renal function over time.[7]

Table 2: Comparative Performance of Other GFR Methods (for Context)

| Method 1 | Method 2 (Reference) | Correlation (r) | Mean Difference / Bias | Reference |

| ⁹⁹ᵐTc-DTPA Clearance | Inulin Clearance | 0.97 | 2.62 mL/min/1.73m² | [9] |

| 24-hr Creatinine Clearance | Inulin Clearance | 0.96 | -0.38 mL/min/1.73m² | [9] |

| Cockcroft-Gault Formula | Inulin Clearance | 0.86 | -2.42 mL/min/1.73m² | [9] |

| MDRD Formula | Inulin Clearance | 0.88 | 7.31 mL/min/1.73m² | [9] |

| ⁹⁹ᵐTc-DTPA (Gates, High-Dose) | Plasma Sample Method | 0.93 | Underestimates GFR | [10] |

Conclusion and Recommendations

This compound (⁹⁹ᵐTc-MAG3) serves as a powerful and reliable agent for the estimation of GFR, primarily through the robust measurement of ERPF. Its main advantages include:

-

High-Quality Imaging: Provides excellent renal images, even in patients with significantly impaired function.[1][2]

-

High Reproducibility: Camera-based clearance methods are highly reproducible, making this compound ideal for longitudinal monitoring of renal function in clinical trials and patient management.[7]

-

Non-Invasiveness: Camera-based protocols eliminate the need for blood or urine sampling, improving patient comfort and simplifying the procedure.

Researchers and drug development professionals should consider this compound-based GFR estimation as a primary method for assessing renal function, particularly when high reproducibility is required or when studying populations with a wide range of kidney function. However, caution is advised when interpreting results in clinical settings where the filtration fraction may be acutely altered. In such cases, a direct GFR agent like ⁹⁹ᵐTc-DTPA may be more appropriate. The use of standardized, validated software for clearance calculations is essential to ensure accuracy and consistency across studies.

References

- 1. Assessment of Individual Renal Function Using 99mTc-MAG3 Renography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medfordradiology.com [medfordradiology.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of four methods for measuring glomerular filtration rate by inulin clearance in healthy individuals and patients with renal failure | Nefrología [revistanefrologia.com]

- 10. Comparison of methods for determination of glomerular filtration rate: low and high-dose Tc-99m-DTPA renography, predicted creatinine clearance method, and plasma sample method - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Binding Characteristics of Mertiatide in the Kidney: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo binding characteristics of Mertiatide (99mTc-mercaptoacetyltriglycine or 99mTc-MAG3) within the renal system. This compound is a key radiopharmaceutical agent utilized for dynamic renal scintigraphy to assess renal function, particularly tubular secretion. Understanding its interaction with renal transporters is crucial for accurate interpretation of imaging data and for the development of new renal-targeted therapeutics.

Quantitative Data on this compound's Renal Interactions

The following tables summarize the key quantitative parameters related to the in vivo behavior of this compound in the kidneys.

| Parameter | Value (Human) | Reference(s) |

| Plasma Protein Binding | 80-90% (reversible) | [1] |

| 89% in normal volunteers | [2][3] | |

| 78% in patients with renal impairment | [2][3] | |

| Renal Extraction | ~55% (first-pass) | [1] |

| Primary Route of Excretion | Active Tubular Secretion (~95%) | [1] |

| Glomerular Filtration | ~5% | [1] |

| Plasma Clearance | ~0.3 L/min in healthy subjects | [2][3] |

| ~0.03 L/min in patients with renal impairment | [2][3] | |

| Urinary Excretion | Nearly 90% of the dose within 3 hours | [3] |

| Transporter | Interaction Type | Parameter | Value (in vitro) | Reference(s) |

| OAT1 | Substrate | - | Transport activity is higher than in OAT3-expressing cells. | [3] |

| OAT3 | Substrate | - | - | [4] |

| MRP2 | Substrate | Km of MK-571 for MRP2-mediated uptake | 8.1 ± 1.2 µM | |

| MRP4 | Substrate | Km of MK-571 for MRP4-mediated uptake | 4.5 ± 1.0 µM |

Renal Transport and Binding Signaling Pathway

The renal handling of this compound involves a multi-step process, primarily mediated by organic anion transporters on the basolateral and apical membranes of the proximal tubule cells.

Caption: Renal transport pathway of this compound.

Experimental Protocols

In Vitro Transporter Uptake Assay (OAT1-expressing Xenopus laevis oocytes)

This protocol is adapted from methodologies used to study the interaction of radiolabeled compounds with specific transporters.

Objective: To determine if this compound is a substrate for the Organic Anion Transporter 1 (OAT1).

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding for rat OAT1

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4)

-

[99mTc]this compound solution

-

Known OAT1 inhibitors (e.g., probenecid, p-aminohippurate)

-

Scintillation counter

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with OAT1 cRNA or water (as a control). Incubate for 2-3 days to allow for transporter expression.

-

Uptake Experiment:

-

Prepare uptake solutions in ND96 buffer containing a known concentration of [99mTc]this compound.

-

For inhibition studies, prepare additional uptake solutions containing known OAT1 inhibitors.

-

Wash the oocytes with ND96 buffer.

-

Incubate the oocytes in the [99mTc]this compound uptake solution for a defined period (e.g., 60 minutes) at room temperature.

-

-

Washing: Terminate the uptake by washing the oocytes multiple times with ice-cold ND96 buffer to remove unbound radiotracer.

-

Quantification: Lyse individual oocytes and measure the radioactivity using a gamma counter.

-

Data Analysis: Compare the uptake of [99mTc]this compound in OAT1-expressing oocytes versus control oocytes. In inhibition studies, compare the uptake in the presence and absence of inhibitors.

In Vivo Biodistribution Study in Rodents

This protocol outlines a typical procedure for assessing the organ distribution of a radiopharmaceutical.

Objective: To determine the biodistribution and renal clearance of [99mTc]this compound in a rodent model.

Materials:

-

Male Wistar rats or BALB/c mice

-

[99mTc]this compound solution

-

Anesthetic (e.g., isoflurane)

-

Gamma counter

-

Standard laboratory surgical tools

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions. Anesthetize the animal prior to injection.

-

Radiotracer Administration: Inject a known quantity of [99mTc]this compound intravenously (e.g., via the tail vein).

-

Time-Course Study: At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a cohort of animals.

-

Organ Harvesting: Dissect and collect major organs and tissues of interest (kidneys, liver, bladder, blood, muscle, etc.).

-

Radioactivity Measurement: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data will reveal the kinetics of uptake and clearance from the kidneys and other organs.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing the renal binding of a new compound, drawing parallels with the known characteristics of this compound.

Caption: Workflow for renal binder characterization.

Conclusion

This compound exhibits rapid and efficient renal clearance primarily through active tubular secretion, a process mediated by the organic anion transporters OAT1, OAT3, MRP2, and MRP4. Its high plasma protein binding and high extraction fraction make it an excellent agent for dynamic renal imaging. The provided data and protocols offer a comprehensive resource for researchers and professionals involved in renal physiology and drug development, facilitating a deeper understanding of the in vivo binding characteristics of this important radiopharmaceutical. Further research is warranted to elucidate the specific binding kinetics of this compound with OAT1 and OAT3 to provide a more complete quantitative picture of its renal transport.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 4. Transport mechanism and affinity of [99mTc]Tc-mercaptoacetyltriglycine ([99mTc]MAG3) on the apical membrane of renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel Mertiatide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preclinical evaluations for novel analogs of Mertiatide (mercaptoacetyltriglycine, MAG3), a cornerstone radiopharmaceutical for dynamic renal scintigraphy. While the development of new this compound derivatives aims to enhance renal clearance, reduce protein binding, and improve image quality, a rigorous preclinical assessment is paramount to ensure safety and efficacy before clinical translation. This document outlines the critical experimental protocols, data presentation standards, and key considerations for the successful preclinical evaluation of these promising renal imaging agents.

Core Preclinical Evaluation Workflow

The preclinical assessment of novel this compound analogs follows a structured workflow designed to characterize the radiochemical and biological properties of the new compounds. This process typically involves synthesis and radiolabeling, followed by a series of in vitro and in vivo studies to determine stability, pharmacokinetic profile, and imaging potential.

Caption: Preclinical evaluation workflow for novel this compound analogs.

Data Presentation: Comparative Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for comparing the performance of novel analogs against the parent compound, Tc-99m MAG3. The following tables provide a template for summarizing key preclinical data.

Table 1: Radiochemical and In Vitro Properties

| Compound | Radiochemical Purity (%) | Stability in Saline (24h, %) | Stability in Serum (24h, %) | Protein Binding (%) |

| 99mTc-MAG3 (Reference) | > 95% | > 95% | > 94% | ~35-50% |

| Analog 1 | Insert Data | Insert Data | Insert Data | Insert Data |

| Analog 2 | Insert Data | Insert Data | Insert Data | Insert Data |

Table 2: Pharmacokinetic Parameters in Rodents

| Compound | Renal Clearance (mL/min/100g) | Extraction Efficiency (%) |

| 99mTc-MAG3 (Reference) | 2.84[1] | 85[1] |

| o-iodohippurate (OIH) | 2.17[1] | 69[1] |

| Analog 1 | Insert Data | Insert Data |

| Analog 2 | Insert Data | Insert Data |

Table 3: Biodistribution Data in Mice (% Injected Dose per Gram) at 1-hour Post-Injection

| Organ | 99mTc-MAG3 (Reference) | Analog 1 | Analog 2 |

| Blood | Insert Data | Insert Data | Insert Data |

| Heart | Insert Data | Insert Data | Insert Data |

| Lungs | Insert Data | Insert Data | Insert Data |

| Liver | Insert Data | Insert Data | Insert Data |

| Spleen | Insert Data | Insert Data | Insert Data |

| Kidneys | Insert Data | Insert Data | Insert Data |

| Muscle | Insert Data | Insert Data | Insert Data |

| Bone | Insert Data | Insert Data | Insert Data |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a robust preclinical evaluation. The following sections provide methodologies for key experiments.

Synthesis and Radiolabeling of this compound Analogs

The synthesis of novel this compound analogs typically involves modifications to the core mercaptoacetyltriglycine structure to alter its physicochemical properties. The general approach involves solid-phase or solution-phase peptide synthesis.

Radiolabeling Protocol (General):

-

Kit Preparation: A lyophilized kit containing the novel this compound analog (typically 1-5 mg), a reducing agent (e.g., stannous chloride), and a transchelating agent (e.g., glucoheptonate) is prepared under sterile and pyrogen-free conditions.

-

Technetium-99m Addition: Aseptically add 1-10 mL of sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) solution (up to 100 mCi) to the vial.

-

Incubation: The vial is gently agitated and incubated at room temperature or heated in a boiling water bath for 10-15 minutes, depending on the specific analog's requirements.

-

Cooling: If heated, the vial is cooled to room temperature before quality control testing.

Caption: General workflow for radiolabeling this compound analogs with 99mTc.

In Vitro Stability Studies

Protocol:

-

The radiolabeled analog is incubated in both 0.9% saline and fresh human serum at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 1, 4, and 24 hours).

-

The radiochemical purity of each aliquot is determined using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to assess the stability of the radiolabeled compound over time.[2]

In Vivo Biodistribution Studies

Protocol:

-

Animal Model: Healthy, adult mice or rats (e.g., BALB/c mice, 4-6 weeks old) are used. A typical experiment includes 3-5 animals per time point.

-

Dose Administration: A known amount of the radiolabeled analog (typically 10-20 µCi in 100-200 µL of sterile saline) is injected intravenously via the tail vein.

-

Tissue Harvesting: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), animals are euthanized.

-

Organ Collection: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, and bone are collected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

Caption: Experimental protocol for in vivo biodistribution studies.

SPECT/CT Imaging

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.

-

Radiotracer Injection: Administer the radiolabeled analog intravenously.

-

Image Acquisition: Dynamic or static SPECT images are acquired using a preclinical SPECT/CT scanner. For dynamic imaging, acquisition starts immediately after injection. For static imaging, scans are performed at specific time points post-injection.

-

CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.

-

Image Reconstruction and Analysis: SPECT data are reconstructed using an appropriate algorithm (e.g., OSEM). The fused SPECT/CT images are analyzed to visualize the biodistribution of the radiotracer and to quantify uptake in regions of interest (e.g., kidneys, bladder).[3][4]

Structure-Activity Relationships

The relationship between the chemical structure of a this compound analog and its biological activity is a critical aspect of the preclinical evaluation. Modifications to the peptide backbone, the chelating group, or the addition of functional moieties can significantly impact the radiopharmaceutical's properties.

Caption: Key structure-activity relationships for this compound analogs.

For example, increasing the lipophilicity of the molecule may lead to increased hepatobiliary excretion, which is generally undesirable for a renal imaging agent. Conversely, optimizing the charge and size can enhance renal clearance and reduce protein binding, leading to improved image quality.[5] The systematic evaluation of a series of analogs with varied structures allows for the identification of key structural features that contribute to optimal in vivo performance.

Conclusion

The preclinical evaluation of novel this compound analogs is a multifaceted process that requires a systematic and rigorous approach. By adhering to the detailed protocols and data presentation standards outlined in this guide, researchers and drug development professionals can effectively characterize the potential of new renal imaging agents. A thorough understanding of the relationships between chemical structure and biological function is essential for the design and selection of superior candidates for clinical translation, ultimately aiming to improve the diagnosis and management of renal diseases.

References

- 1. Synthesis and biological evaluation of technetium-99m MAG3 as a hippuran replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intersocietal.org [intersocietal.org]

- 5. Structure-activity relationships of some technetium-99m labeled [(thioethyl)amino] carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Renal Imaging Gold Standard: A Technical Deep Dive into the Development of Mertiatide

For Immediate Release

A comprehensive technical guide detailing the historical development, synthesis, and clinical application of Technetium-99m Mertiatide (Tc-99m MAG3), a cornerstone in renal functional imaging. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and a detailed exploration of its mechanism of action.

Introduction: The Quest for an Ideal Renal Radiopharmaceutical

The development of Technetium-99m this compound, commercially known as Tc-99m MAG3, marked a pivotal moment in nuclear medicine. Prior to its introduction, the primary agent for assessing renal tubular function was Iodine-131 orthoiodohippurate (OIH). While effective, OIH suffered from the suboptimal imaging characteristics of I-131, including its high-energy gamma emissions and beta decay, which resulted in a higher radiation dose to the patient. The search for a Technetium-99m labeled agent, with its superior imaging properties and favorable dosimetry, led to the pioneering work of Dr. Alan R. Fritzberg and his colleagues. Their research culminated in the synthesis of mercaptoacetyltriglycine (MAG3), a ligand that, when chelated with Tc-99m, closely mimics the physiological behavior of OIH. This breakthrough offered a safer and more effective tool for the diagnosis and management of a wide range of renal disorders.[1] this compound was approved for medical use in the United States in June 1990.

Historical Timeline and Key Milestones

The journey of this compound from a conceptual need to a clinical reality was driven by key innovations in radiopharmaceutical chemistry and a series of rigorous preclinical and clinical evaluations.

-

Late 1950s: Researchers at Brookhaven National Laboratory, including Walter Tucker, Margaret Greene, and Powell "Jim" Richards, develop the Technetium-99m generator, making the isotope readily available for medical use.[2]

-

1986: Dr. Alan R. Fritzberg and his team at the University of Utah publish their seminal work on the synthesis and initial evaluation of Tc-99m MAG3, demonstrating its potential as a hippuran replacement.[1] Their animal studies showed faster excretion rates than OIH and essentially complete renal excretion.[3]

-

1987-1989: A series of preclinical and clinical studies are conducted to compare the performance of Tc-99m MAG3 with I-131 OIH. These studies consistently show that Tc-99m MAG3 provides superior image quality due to the favorable physical properties of Tc-99m, with comparable or even superior diagnostic information. Preliminary results in patients with impaired renal function are particularly promising.

-

1990: Based on the compelling clinical data demonstrating its safety and efficacy, Technetium-99m this compound receives FDA approval for use as a renal imaging agent.

-

Post-1990: Tc-99m MAG3 rapidly becomes the radiopharmaceutical of choice for dynamic renal scintigraphy worldwide, a status it maintains to this day.

Physicochemical Properties and Pharmacokinetics

Technetium-99m this compound is a coordination complex of Technetium-99m with the tetradentate chelating agent, mercaptoacetyltriglycylglycine.

| Property | Value | Reference |

| Radiochemical Purity | > 90% (typically > 95%) | |

| Plasma Protein Binding | Approximately 89% (reversible) | |

| Primary Route of Excretion | Renal (predominantly active tubular secretion) | |

| Plasma Clearance (in normal volunteers) | Approximately 0.3 L/minute | |

| Urinary Excretion (3 hours post-injection) | Nearly 90% of the injected dose | |

| Half-life (physical) of Tc-99m | 6.02 hours |

Preclinical Evaluation: Biodistribution Studies

Preclinical biodistribution studies in animal models were crucial in establishing the safety and efficacy profile of Tc-99m this compound. The following table summarizes the biodistribution of a Tc-99m MAG3 derivative in mice, demonstrating its rapid renal clearance and minimal uptake in other organs.

Table 1: Biodistribution of a 99mTc-MAG3 Derivative in Mice (% Injected Dose per Gram of Organ ± SD)

| Organ | 0.5 h | 1 h | 2 h | 4 h | 6 h |

| Heart | 0.606 ± 0.173 | 0.488 ± 0.083 | 0.358 ± 0.057 | 0.313 ± 0.097 | 0.454 ± 0.121 |

| Liver | 2.74 ± 0.254 | 2.26 ± 0.221 | 2.287 ± 0.298 | 1.93 ± 0.177 | 1.954 ± 0.123 |

| Spleen | 0.939 ± 0.033 | 0.595 ± 0.065 | 0.52 ± 0.032 | 0.448 ± 0.076 | 0.415 ± 0.054 |

| Lung | 2.01 ± 0.144 | 1.68 ± 0.132 | 0.883 ± 0.146 | 0.854 ± 0.189 | 0.841 ± 0.032 |

| Kidney | 9.218 ± 0.78 | 6.74 ± 1.08 | 4.94 ± 0.549 | 4.38 ± 1.07 | 3.23 ± 0.477 |

| Stomach | 2.42 ± 0.191 | 1.55 ± 0.155 | 1.62 ± 0.147 | 1.61 ± 0.185 | 1.17 ± 0.184 |

| Small Intestine | 1.505 ± 0.162 | 1.982 ± 0.183 | 1.1 ± 0.08 | 0.427 ± 0.085 | 0.259 ± 0.049 |

| Blood | 1.78 ± 0.173 | 1.67 ± 0.134 | 0.947 ± 0.163 | 0.779 ± 0.12 | 0.476 ± 0.056 |

Data adapted from a study on a 99mTc-MAG3-SON derivative in mice bearing MCF-7 xenografts.[4]

Mechanism of Renal Excretion: A Look at the Molecular Level

The high renal extraction efficiency of this compound is attributed to its active transport by the organic anion transport system in the proximal tubules of the kidneys. This process is mediated by specific protein transporters located on the basolateral and apical membranes of the tubular cells.

Caption: Renal tubular secretion pathway of Tc-99m this compound.

The process begins with the uptake of this compound from the blood into the proximal tubule cells via the basolateral membrane, a step primarily mediated by Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). Subsequently, this compound is transported across the apical membrane into the tubular lumen for excretion in the urine. This apical transport is facilitated by multidrug resistance-associated protein 2 (MRP2).

Experimental Protocols

Synthesis of S-benzoylmercaptoacetyltriglycine (Betiatide)

The synthesis of the precursor ligand, betiatide, is a multi-step process. A general outline is provided below, based on described synthetic routes.

Caption: General workflow for the synthesis of Betiatide.

Detailed Methodology:

-

Protection of the Thiol Group: Thioglycolic acid is reacted with benzoyl chloride in a suitable solvent system to yield S-benzoylmercaptoacetic acid. This step protects the reactive thiol group during the subsequent coupling reaction.

-

Activation of the Carboxyl Group: The carboxyl group of S-benzoylmercaptoacetic acid is activated to facilitate amide bond formation. This is typically achieved by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

-

Coupling with Triglycine: The activated S-benzoylmercaptoacetic acid is then reacted with triglycine in an aqueous alkaline solution. The pH is carefully controlled to ensure efficient coupling.

-

Purification: The final product, S-benzoylmercaptoacetyltriglycine (betiatide), is purified from the reaction mixture, often by recrystallization from a suitable solvent such as acetone.

Radiolabeling of Betiatide with Technetium-99m

The preparation of Technetium-99m this compound is typically performed using a sterile, non-pyrogenic kit containing lyophilized betiatide.

References

Methodological & Application

Standard Operating Procedure for Mertiatide Renal Scintigraphy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (Tc-99m) Mertiatide, also known as Tc-99m MAG3 (Mercaptoacetyltriglycine), is a radiopharmaceutical agent widely utilized in nuclear medicine for dynamic renal scintigraphy.[1] Its primary application is in the evaluation of renal function and morphology, providing crucial diagnostic information for a variety of kidney-related disorders.[1][2][3][4] This document provides a detailed standard operating procedure for performing this compound renal scintigraphy, intended for use by researchers, scientists, and professionals in drug development.

The procedure allows for the assessment of renal blood flow, tubular function, and urinary excretion.[5][6] Following intravenous administration, Tc-99m this compound is rapidly cleared from the blood, primarily through active tubular secretion with a smaller component of glomerular filtration.[3][4][7] The high efficiency of its extraction from plasma results in high-quality images, even in patients with impaired renal function.[1][8]

Principle of the Assay

Dynamic renal scintigraphy with Tc-99m this compound involves the intravenous injection of the radiotracer followed by the acquisition of a series of images using a gamma camera.[1][5] The camera detects the gamma radiation emitted by the Tc-99m as it is taken up and subsequently excreted by the kidneys.[5] The acquired data is then processed to generate time-activity curves (renograms) for each kidney, which graphically represent the three phases of renal function: perfusion (vascular phase), cortical uptake (parenchymal or tubular function phase), and excretion (drainage phase).[1][6] Quantitative analysis of these curves allows for the determination of differential renal function, time to peak activity, and halftime of excretion.[5][6]

Materials and Equipment

-

Radiopharmaceutical: Sterile, nonpyrogenic kit for the preparation of Technetium Tc-99m this compound injection.

-

Radionuclide: Sterile Sodium Pertechnetate Tc-99m injection from a molybdenum-99/technetium-99m generator.

-

Gamma Camera: Large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) or low-energy, high-resolution (LEHR) collimator.[6][9]

-

Data Acquisition and Processing System: Computer system with software for renal scintigraphy data acquisition and analysis.

-

Dose Calibrator: For accurate measurement of the radiopharmaceutical dose.

-

Quality Control Supplies: Chromatography supplies (e.g., ITLC strips, solvents) for radiochemical purity testing.[10][11]

-

Ancillary Medications (if required):

-

Patient Hydration Supplies: Water or intravenous fluids.

Experimental Protocols

Patient Preparation

Proper patient preparation is crucial for obtaining accurate and reliable results.

-

Hydration: The patient should be well-hydrated to ensure adequate urine flow.[1][6] It is recommended to have the patient drink 0.5 to 1 liter of water 30 to 60 minutes before the study.[6][12] Intravenous hydration may be necessary for patients unable to drink.

-

Medications:

-

Diuretic medications should be withheld for a period before the scan, typically 24-72 hours, as they can interfere with the results.[8][12]

-

For studies evaluating renovascular hypertension, Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) should be discontinued for 3 to 7 days prior to the scan, depending on the specific drug's half-life.[8]

-

-

Voiding: The patient should empty their bladder immediately before the image acquisition begins to prevent the bladder from obscuring the view of the lower poles of the kidneys.[6][12]

-

Fasting: For studies involving captopril, the patient may be required to fast for at least 4 hours to ensure proper absorption of the medication.[6][8]

Radiopharmaceutical Preparation and Quality Control

The preparation of Tc-99m this compound involves the reconstitution of a sterile kit with Sodium Pertechnetate Tc-99m.

-

Follow the specific instructions provided by the kit manufacturer for the preparation of Tc-99m this compound.[2] The process typically involves adding a specific amount of Tc-99m pertechnetate to the vial and may require a heating step.[13]

-

After preparation, the final product should be visually inspected for particulate matter and discoloration.[3][4][7]

-

Quality Control: The radiochemical purity of the prepared Tc-99m this compound must be determined before administration to the patient.[10][11][14] The radiochemical purity should be at least 90%.[7][12] This is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify impurities such as free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).[10][11][12]

Dosage and Administration

The administered dose of Tc-99m this compound should be measured in a dose calibrator immediately prior to injection.[3][4][7]

| Patient Population | Recommended Dose Range (MBq) | Recommended Dose Range (mCi) | Notes |

| Adult (70 kg) | 185 - 370 MBq[3][4][7][15] | 5 - 10 mCi[3][7][15][16] | Lower doses (as low as 37 MBq or 1 mCi) can be used and still provide sufficient image quality for interpretation.[15] |

| Pediatric | 2.6 - 5.2 MBq/kg[3][4][7] | 70 - 140 µCi/kg[3][4][7][16] | A minimum dose of 37 MBq (1 mCi) is recommended.[3][4][7][16] |

The radiopharmaceutical is administered as an intravenous bolus injection.[12] Care should be taken to avoid extravasation of the dose, as this can interfere with the interpretation of the images.

Image Acquisition

-

Patient Positioning: The patient is positioned supine with the gamma camera placed posteriorly to view the native kidneys.[5][12] For transplanted kidneys, an anterior view is typically used as the graft is usually located in the iliac fossa.[5] The kidneys should be in the upper part of the field of view.[6]

-

Dynamic Acquisition: A dynamic study is initiated immediately upon the intravenous injection of the Tc-99m this compound. The acquisition parameters are as follows:

| Parameter | Specification |

| Energy Window | 20% window centered at 140 keV[6] |

| Matrix Size | 64x64 or 128x128 pixels |

| Framing Rate | Perfusion/Vascular Phase: 1-2 seconds/frame for the first 1-2 minutes.[5][17] Functional/Excretory Phase: 15-60 seconds/frame for 20-30 minutes.[5] |

| Total Acquisition Time | 20-30 minutes.[5] |

-

Post-Void Imaging: A static image of the kidney and bladder area is typically acquired after the dynamic phase and after the patient has voided. This helps to assess tracer clearance from the collecting systems.

Data Processing and Analysis

-

Image Review: The dynamic images are reviewed to visually assess renal perfusion, uptake, and excretion.

-

Region of Interest (ROI) Generation: ROIs are drawn around each kidney and a background region (typically perirenal or sub-renal) on the summed images of the functional phase.[13]

-

Renogram Curve Generation: The computer system generates a time-activity curve (renogram) for each kidney by plotting the counts within the kidney ROI over time, after background correction.[1]

-

Quantitative Analysis: The following quantitative parameters are derived from the renogram curves:

-

Differential (Split) Renal Function: This is the relative contribution of each kidney to total renal function, calculated from the uptake of the tracer in each kidney during the early functional phase (typically 1-2.5 minutes post-injection).[13]

-

Time to Peak (Tmax): This is the time from injection to the point of maximum activity in the kidney, reflecting the rate of tracer uptake and transit through the nephrons.[5]

-

Half-Time of Excretion (T1/2): This is the time it takes for the activity in the kidney to decrease to 50% of its peak value, providing an index of urinary drainage. A normal halftime clearance is approximately 10 minutes, while a value over 20 minutes is considered abnormal.[6]

-

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

| Parameter | Left Kidney | Right Kidney | Normal Range |

| Differential Renal Function (%) | 45-55% for each kidney | ||

| Time to Peak (Tmax) (minutes) | 3-5 minutes | ||

| Half-Time of Excretion (T1/2) (minutes) | < 15-20 minutes |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for this compound renal scintigraphy.

Data Analysis Logical Flow

Caption: Logical flow of data analysis in this compound renal scintigraphy.

References

- 1. openmedscience.com [openmedscience.com]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. Technescan MAG3 (Technescan tc 99m this compound for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 5. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medfordradiology.com [medfordradiology.com]

- 7. Technescan MAG3™Kit for the Preparation of Technetium Tc 99m this compound Rx only Diagnostic-For Intravenous Use [dailymed.nlm.nih.gov]

- 8. Nuclear Medicine Renal Scan - InsideRadiology [insideradiology.com.au]

- 9. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new two-strip TLC method for the quality control of technetium-99m mercaptoacetyl-triglycine (99mTc-MAG3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transferability of a two-strip method for the quality control of technetium-99m mercaptoacetyltriglycine ([99mTc]Tc-MAG3) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eanm.org [eanm.org]

- 13. European Nuclear Medicine Guide [nucmed-guide.app]

- 14. researchgate.net [researchgate.net]

- 15. 99mTc-MAG3: Image Wisely - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tc-99m this compound (MAG3) - Radio Rx [radiopharmaceuticals.info]

- 17. nephroscan.com [nephroscan.com]

Application Notes and Protocols for Mertiatide Administration in Rodent Renal Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction